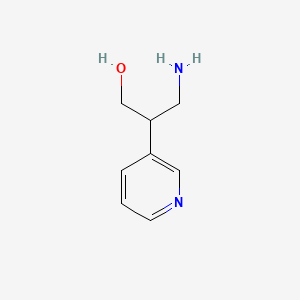

beta-(Aminomethyl)-3-pyridineethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Beta-(Aminomethyl)-3-pyridineethanol and its derivatives involves several innovative approaches. One notable method includes the asymmetric synthesis of related amino pyrrolidines starting from trans-4-hydroxy-L-proline, achieving regio- and stereoselective introduction of functional groups, which are crucial steps in the synthesis of complex molecules like Beta-(Aminomethyl)-3-pyridineethanol (Curtis et al., 2007). Additionally, solvent-free conditions have been employed in the aminolysis of epoxides using 2-picolylamine as a bihaptic amine, leading to the preparation of N-2'-pyridylmethyl substituted beta-amino alcohols under environmentally friendly conditions (Fringuelli et al., 2004).

Molecular Structure Analysis

The molecular structure of derivatives of Beta-(Aminomethyl)-3-pyridineethanol, such as 3-(2-amino-pyridinium)-propionate monohydrate, has been elucidated using techniques like X-ray diffraction, FTIR, and NMR spectroscopies. These studies provide detailed insights into the molecular conformation, hydrogen bonding, and overall geometry of these compounds, which are essential for understanding their reactivity and interaction with biological systems (Szafran et al., 2006).

Chemical Reactions and Properties

Beta-(Aminomethyl)-3-pyridineethanol and its analogs participate in a wide range of chemical reactions, highlighting their versatility as synthetic intermediates. For instance, they have been involved in Mannich reactions under mild, base-catalyzed conditions in water, showcasing their applicability in the stereoselective synthesis of beta-aminoketones, a reaction facilitated by the steric and electronic properties of the beta-(aminomethyl) group (Hao et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis of Ionic Liquids

Beta-(Aminomethyl)-3-pyridineethanol derivatives have been utilized in the synthesis of new classes of ionic liquids. One study demonstrated the use of beta-amino alcohols N-2'-pyridylmethyl substituted in the solvent-free, Lewis acid-catalyzed aminolysis of 1,2-epoxides, leading to the creation of environmentally friendly ionic liquids (Fringuelli et al., 2004).

Regioselective Arylation

Beta-(Aminomethyl)-3-pyridineethanol is involved in palladium-catalyzed arylation processes based on C-H activation, which is significant for the beta-arylation of carboxylic acid derivatives and gamma-arylation of amine derivatives (Zaitsev et al., 2005).

Synthesis of Beta-amino Acids and Alcohols

Another application is in the synthesis of beta-amino acids and alcohols, where beta-(Aminomethyl)-3-pyridineethanol derivatives are used in the Wacker oxidation of phthalimide protected allylic amines. This method produces aldehydes which are further processed into beta-amino acids and alcohols (Weiner et al., 2009).

Coordination Polymers and Crystal Structure

The compound is also instrumental in the synthesis and structure of coordination polymers of Ag(I) with isomeric (aminomethyl)pyridines, which lead to various discrete or polymeric structures influenced by anions and Ag...Ag contacts (Sailaja & Rajasekharan, 2003).

Catalytic Hydrogenation of Ketones

Moreover, the compound activates ruthenium complexes for the catalytic hydrogenation of ketones, as demonstrated in the preparation of well-defined catalysts using related ligands (Hadžović et al., 2007).

Comparative Reactivity in Aminomethylation

It has been studied for its comparative reactivity in aminomethylation reactions, contributing significantly to the understanding of the reactivity of various positions in related compounds (Smirnov et al., 1965).

Eigenschaften

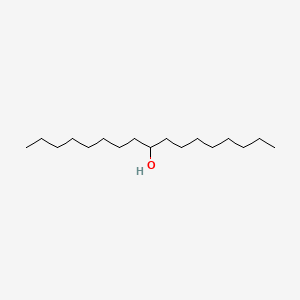

IUPAC Name |

3-amino-2-pyridin-3-ylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-4-8(6-11)7-2-1-3-10-5-7/h1-3,5,8,11H,4,6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AECOXKVRWBFZRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

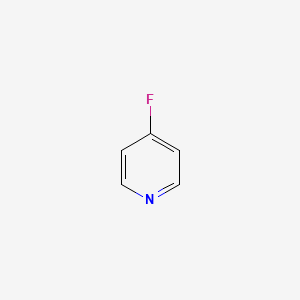

C1=CC(=CN=C1)C(CN)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977820 |

Source

|

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-(Aminomethyl)-3-pyridineethanol | |

CAS RN |

62247-29-4 |

Source

|

| Record name | 3-Pyridineethanol, beta-(aminomethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062247294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-(pyridin-3-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1266225.png)